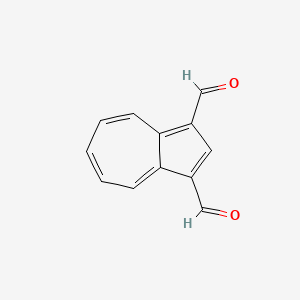

1,3-Azulenedicarboxaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38337-21-2 |

|---|---|

Molekularformel |

C12H8O2 |

Molekulargewicht |

184.19 g/mol |

IUPAC-Name |

azulene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C12H8O2/c13-7-9-6-10(8-14)12-5-3-1-2-4-11(9)12/h1-8H |

InChI-Schlüssel |

XFOPUARCKUPXFN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C(C=C2C=O)C=O)C=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1,3 Azulenedicarboxaldehyde

Established Synthetic Pathways for the 1,3-Dialdehyde Scaffold

The most prominent and well-established method for the synthesis of 1,3-Azulenedicarboxaldehyde is the Vilsmeier-Haack reaction. organic-chemistry.orgnrochemistry.com This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. nrochemistry.com The azulene (B44059) nucleus, with its high electron density at the 1 and 3 positions, is particularly susceptible to this type of electrophilic substitution.

The reaction proceeds through the formation of a Vilsmeier reagent, which is a substituted chloroiminium ion. This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.com The Vilsmeier reagent is a weak electrophile that readily attacks the electron-rich 1 and 3 positions of the azulene ring. nrochemistry.com The initial electrophilic attack is followed by the formation of an iminium salt intermediate, which is then hydrolyzed during aqueous work-up to yield the corresponding dialdehyde (B1249045). organic-chemistry.org

The general mechanism involves two main stages:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium salt. nrochemistry.com

Electrophilic Aromatic Substitution: The azulene π-system attacks the electrophilic carbon of the Vilsmeier reagent, leading to the sequential formation of iminium intermediates at the 1 and 3 positions. Subsequent hydrolysis liberates the aldehyde functional groups.

This pathway provides a direct and efficient route to the 1,3-dialdehyde scaffold, leveraging the intrinsic reactivity of the azulene core.

Strategies for Direct Functionalization at the 1,3-Positions of Azulene

Direct functionalization of the azulene core at the 1 and 3 positions is the preferred strategy for synthesizing this compound, primarily due to the electronic structure of the azulene molecule. Azulene is an isomer of naphthalene (B1677914) but exhibits significantly different chemical properties, including a notable dipole moment and distinct reactivity. wikipedia.org It is regarded as a fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation. This electronic arrangement results in the five-membered ring being nucleophilic and the seven-membered ring being electrophilic.

Consequently, the 1 and 3 positions on the five-membered ring are the most electron-rich and thus the most reactive sites for electrophilic substitution. The Vilsmeier-Haack reaction is a prime example of such a direct functionalization, where the formyl group (CHO) is introduced directly onto the azulene skeleton without prior activation or the installation of directing groups. The high regioselectivity for the 1,3-disubstitution is a direct consequence of the molecule's inherent reactivity. While other electrophilic substitutions like halogenation also proceed readily at these positions, direct formylation remains the most straightforward approach to obtaining the dialdehyde.

Optimization of Reaction Conditions for Improved Yield and Selectivity

The efficiency of the Vilsmeier-Haack formylation of azulene to produce this compound is highly dependent on the reaction conditions. Key parameters that can be optimized to improve yield and selectivity include the choice of solvent, the stoichiometry of the reagents, reaction temperature, and the order of addition.

Common solvents employed for this transformation include N,N-dimethylformamide (DMF) itself (used in excess), or halogenated hydrocarbons like dichloromethane (B109758) (DCM). nrochemistry.com The choice of solvent can influence the solubility of the azulene substrate and the Vilsmeier reagent, thereby affecting reaction rates and yields. The temperature of the reaction is also critical; Vilsmeier-Haack reactions are often conducted at temperatures ranging from 0 °C to 80 °C, depending on the reactivity of the substrate. jk-sci.com For highly reactive substrates like azulene, lower temperatures are generally preferred to control the reaction rate and minimize the formation of by-products.

Careful control over the stoichiometry of the Vilsmeier reagent is necessary to achieve diformylation while avoiding polymerization or the formation of mono-formylated products. A sufficient excess of the formylating agent is required to drive the reaction to completion at both the 1 and 3 positions. Furthermore, the sequence of functionalization can be crucial when synthesizing more complex substituted azulenes. For instance, in the preparation of a 1-formyl-3-iodo-6-substituted azulene, it was found that performing the Vilsmeier-Haack reaction first, followed by iodination, yielded the desired product cleanly. The reverse sequence led to a mixture of mono- and di-iodinated compounds and an unstable mono-iodinated intermediate.

| Parameter | Variation | Impact on Reaction |

|---|---|---|

| Solvent | DMF, Dichloromethane, o-dichlorobenzene | Affects solubility of reactants and intermediates, influencing reaction rate and ease of work-up. |

| Reagents | DMF/POCl₃, N-Methylformanilide/POCl₃ | The choice of amide and acid chloride determines the reactivity of the Vilsmeier reagent. |

| Temperature | 0 °C to 80 °C | Controls reaction rate and selectivity. Lower temperatures are often used for reactive substrates to prevent side reactions. |

| Stoichiometry | Excess Vilsmeier reagent | Ensures complete diformylation at both the 1 and 3 positions. |

| Work-up | Aqueous hydrolysis (e.g., with NaOAc solution) | Crucial for converting the intermediate iminium salt to the final aldehyde product. |

Green Chemistry Approaches in this compound Synthesis

While the classical Vilsmeier-Haack reaction is effective, it often involves hazardous reagents like phosphorus oxychloride and volatile organic solvents, which are inconsistent with the principles of green chemistry. jk-sci.com Research into more environmentally benign synthetic methods has led to the development of greener alternatives for formylation reactions, which could potentially be applied to the synthesis of this compound.

One significant area of improvement is the reduction or elimination of traditional solvents. Solvent-free Vilsmeier-Haack reactions have been reported, utilizing methods such as grinding the reactants together in a mortar and pestle or employing microwave irradiation. iaamonline.orgresearchgate.netsemanticscholar.org Microwave-assisted synthesis, in particular, offers benefits such as dramatically reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating. nih.govresearchgate.net

Another green strategy involves replacing hazardous reagents. An alternative method for preparing the Vilsmeier reagent uses phthaloyl dichloride instead of POCl₃. scirp.org This process is highly atom-efficient and generates phthalic anhydride (B1165640) as a byproduct, which can be easily recovered and reused. scirp.org The use of ionic liquids as recyclable reaction media or as components of the Vilsmeier reagent itself also represents a promising green alternative, potentially minimizing waste and improving catalyst efficiency. scirp.org

While specific studies on the green synthesis of this compound are not widely reported, these emerging methodologies in formylation chemistry offer a clear path toward more sustainable production of this valuable compound.

| Approach | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the reaction, often under solvent-free conditions. semanticscholar.orgnih.gov | Rapid reaction times, increased yields, reduced energy consumption, elimination of volatile solvents. |

| Solvent-Free Grinding | Reactants are ground together in a mortar and pestle at room temperature. iaamonline.orgresearchgate.net | Eliminates solvent waste, simple procedure, mild reaction conditions. |

| Alternative Reagents | Using less hazardous reagents like phthaloyl dichloride to generate the Vilsmeier reagent. scirp.org | Avoids toxic POCl₃, generates a recyclable byproduct (phthalic anhydride), improves atom economy. |

| Ionic Liquids | Using ionic liquids as a recyclable solvent or to form an ionic liquid-based Vilsmeier reagent. scirp.org | Low volatility, potential for catalyst/reagent recycling, can enhance reaction rates and selectivity. |

Reactivity Profiles and Mechanistic Investigations of 1,3 Azulenedicarboxaldehyde

Nucleophilic and Electrophilic Reactivity of the Azulene (B44059) Core and Aldehyde Functionalities

The azulene scaffold is a non-benzenoid aromatic hydrocarbon that exhibits a notable dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. wikipedia.orgquora.com This electronic distribution dictates that the five-membered ring is predisposed to electrophilic attack, while the seven-membered ring is susceptible to nucleophilic addition. sciforum.net

However, the introduction of two formyl groups at the 1 and 3-positions, as in 1,3-azulenedicarboxaldehyde, profoundly alters this intrinsic reactivity. These electron-withdrawing groups decrease the electron density of the five-membered ring, thereby deactivating it towards electrophilic aromatic substitution. study.com Conversely, this electronic pull enhances the electrophilic character of the seven-membered ring, making it more susceptible to nucleophilic attack.

The aldehyde functionalities themselves are primary sites for nucleophilic addition reactions. The carbonyl carbons are electrophilic and readily react with a variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound, enabling the construction of more complex molecular architectures.

Condensation Reactions of the Aldehyde Groups and their Stereochemical Outcomes

The aldehyde groups of this compound readily participate in condensation reactions, such as the Knoevenagel and Wittig reactions, providing versatile routes to a wide array of substituted azulene derivatives. mpg.deresearchgate.net

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is a powerful tool for the formation of new carbon-carbon double bonds. For this compound, this reaction can be performed sequentially or simultaneously at both aldehyde positions, leading to the formation of di-substituted products. The stereochemical outcome of the Knoevenagel condensation is influenced by the reaction conditions and the nature of the reactants, often favoring the formation of the more stable E-isomer. wikipedia.org

The Wittig reaction provides another efficient method for converting the aldehyde groups into alkenes. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comorganic-chemistry.orgumass.edu The stereoselectivity of the Wittig reaction is largely dependent on the nature of the ylide. Unstabilized ylides typically lead to the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. wikipedia.org In the context of this compound, the use of different Wittig reagents allows for the controlled synthesis of various vinyl-substituted azulenes with specific stereochemistries.

Below is a table summarizing representative condensation reactions of azulene aldehydes:

| Reaction Type | Aldehyde Substrate | Reagent | Product Type | Typical Stereochemical Outcome |

| Knoevenagel | Azulene-1-carbaldehyde | Active Methylene Compound (e.g., Malononitrile) | 1-(2,2-Dicyanovinyl)azulene | Predominantly E-isomer |

| Wittig | Azulene-1-carbaldehyde | Unstabilized Ylide (e.g., Ph₃P=CH₂) | 1-Vinylazulene | Predominantly Z-isomer |

| Wittig | Azulene-1-carbaldehyde | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Ethyl 3-(Azulen-1-yl)acrylate | Predominantly E-isomer |

Oxidative Transformations and Ring Contractions in Azulene-Derived Systems

The azulene core and its derivatives can undergo a variety of oxidative transformations. While specific studies on the direct oxidation of this compound are limited, the general behavior of azulene systems suggests that oxidation can lead to a range of products, including quinone-type structures and products of oxidative coupling. The presence of electron-withdrawing aldehyde groups is expected to make the azulene core more resistant to oxidation compared to the parent azulene.

Ring contraction reactions in azulene-derived systems, while not extensively documented for this compound itself, are a known phenomenon in carbocyclic chemistry. uchicago.edu Such transformations often proceed through the formation of strained intermediates and can be induced by various reagents or photochemical conditions. For azulene systems, ring contraction could potentially lead to the formation of naphthalene (B1677914) or indene derivatives. The presence of carbonyl groups, as in this compound, could influence the pathways of such rearrangements.

Studies on Reaction Kinetics and Proposed Mechanistic Pathways

Detailed kinetic studies specifically on the reactions of this compound are not widely available in the current literature. However, the mechanisms of the fundamental reactions it undergoes, such as nucleophilic addition to the aldehyde groups and electrophilic/nucleophilic attack on the azulene core, are well-established.

The mechanism of electrophilic aromatic substitution on the azulene ring proceeds through a cationic intermediate, known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.com The attack of an electrophile on the electron-rich five-membered ring leads to the formation of this resonance-stabilized intermediate, followed by the loss of a proton to restore aromaticity. study.com As mentioned, the aldehyde groups in this compound deactivate the five-membered ring towards this type of reaction.

The mechanism of nucleophilic addition to the aldehyde groups involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com This is followed by protonation to yield an alcohol or subsequent elimination to form a double bond, as seen in the Knoevenagel and Wittig reactions.

The proposed mechanism for the Knoevenagel condensation involves the initial formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final α,β-unsaturated product.

In the Wittig reaction , the mechanism is generally believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then decomposes to yield the alkene and triphenylphosphine oxide. The stereochemical outcome is determined by the relative rates of formation of the diastereomeric oxaphosphetane intermediates.

Further research, including detailed kinetic analysis and computational modeling, would be invaluable in elucidating the specific mechanistic nuances and reactivity profiles of this compound.

Integration of 1,3 Azulenedicarboxaldehyde in Macrocyclic Chemistry

Azuliporphyrinoid Derivatives and Analogues

The reactivity of the azuliporphyrin macrocycle allows for the synthesis of a variety of derivatives and analogues, further expanding the scope of this class of porphyrinoids.

One significant transformation is the oxidative ring contraction of azuliporphyrins to form benzocarbaporphyrins . acs.orgnih.govrsc.org This reaction can be achieved under basic conditions in the presence of peroxides, such as tert-butyl hydroperoxide. acs.orgnih.govrsc.org This reactivity provides a synthetic route to tetraarylbenzocarbaporphyrins and their corresponding organometallic derivatives. acs.orgnih.gov

Furthermore, the principles of azuliporphyrin synthesis have been extended to create expanded azuliporphyrinoids . nih.govacs.orgconsensus.appnih.gov These larger macrocycles incorporate more than one azulene (B44059) unit or other carbocyclic or heterocyclic moieties, leading to systems with unique topologies and electronic properties. For instance, a diazulenylmethane dialdehyde (B1249045) has been reacted with dipyrrylmethanes to produce diazuliporphyrins. acs.orgnih.gov Additionally, dicarbaporphyrinoids that incorporate both indene and azulene rings have been synthesized and shown to exhibit significant aromatic character. acs.orgnih.gov The synthesis of these expanded systems often follows similar condensation strategies to those used for the parent azuliporphyrins.

Synthesis of Diazuliporphyrins and Related Dicarbaporphyrinoids

The "2 + 2" condensation strategy has been effectively employed in the synthesis of adj-dicarbaporphyrinoid systems. In this approach, 1,3-Azulenedicarboxaldehyde is first converted to a fulvene (B1219640) dialdehyde. This intermediate then reacts with a dipyrrylmethane to produce a 22-carbaazuliporphyrin. figshare.comnih.gov These dicarbaporphyrinoids, which feature adjacent indene and azulene subunits, are formed in good to excellent yields when the condensation is carried out in a solution of TFA/dichloromethane (B109758). nih.gov

A key characteristic of these 22-carbaazuliporphyrins is their significant diatropic character, which is further enhanced upon protonation. nih.gov This property is attributed to the presence of tropylium-containing resonance contributors that create 18π electron delocalization pathways. nih.gov Protonation studies have shown that C-protonation occurs readily at the interior indene carbon. nih.gov Furthermore, deuterium exchange has been observed at the internal azulene CH and at the meso-positions when using TFA-d. nih.gov

| Reactants | Reaction Conditions | Product | Key Features |

| This compound, Indene enamine derivative, Dibutylboron triflate | - | Fulvene dialdehyde | Intermediate for dicarbaporphyrinoid synthesis |

| Fulvene dialdehyde, Dipyrrylmethane | TFA/dichloromethane | 22-Carbaazuliporphyrin | Significant diatropic character, Enhanced aromaticity upon protonation |

Exploration of Azulicorrole and Other Corrole Analogues

The synthesis of corroles, which are tetrapyrrolic macrocycles with a direct pyrrole-pyrrole bond, has been a significant area of research. scielo.org.za One-pot synthetic methods for triarylcorroles typically involve the condensation of pyrrole and benzaldehydes. uit.no While traditional methods exist for synthesizing meso-substituted corroles, the incorporation of azulene units presents unique opportunities. nih.govencyclopedia.pubarkat-usa.org

Early attempts to condense tripyrranes with 1,3-azulenedicarbaldehyde by the Breitmaier group resulted in the formation of benzocarbaporphyrin instead of the expected azuliporphyrin. This unexpected outcome was later explained by Lash, who demonstrated that the 23-position of the azulene moiety is susceptible to nucleophilic attack. uit.no This reactivity highlights the distinct chemical behavior of azulene-containing macrocycles compared to their traditional porphyrin counterparts. The development of new synthetic strategies has been crucial in successfully incorporating azulene into corrole-type structures, leading to the creation of novel analogues like azulicorrole. uit.no

Azulisapphyrin Chemistry

"4+1" Synthetic Routes to Azulisapphyrin Systems

The synthesis of azulisapphyrin systems, a class of expanded porphyrins, has been achieved through various synthetic routes. While specific "4+1" routes involving this compound are not extensively detailed in the provided context, the general principles of sapphyrin synthesis can be inferred. Sapphyrins are typically synthesized through condensation reactions of polypyrrolic precursors. The "4+1" approach would conceptually involve the reaction of a tetrapyrrolic precursor with a single azulene-containing unit, likely derived from this compound, to form the final macrocycle.

Investigation of Diatropic Ring Currents in Azulisapphyrin Structures

Azulisapphyrins, like other sapphyrins, are expected to exhibit distinct magnetic properties due to their electronic structure. Sapphyrins, which are 22π electron systems, typically display a diatropic ring current, a characteristic of aromatic compounds. nih.gov This diatropic current signifies a net flow of electrons in the classical direction when the molecule is placed in an external magnetic field. researchgate.nethelsinki.fi The presence of the azulene unit within the sapphyrin framework can influence the magnitude and pathway of this ring current, potentially leading to unique aromatic characteristics. rsc.org Computational methods, such as ipsocentric current density maps, are valuable tools for visualizing and quantifying these ring currents, providing insights into the aromaticity of these complex macrocycles. nih.gov

| Macrocycle | π-Electron System | Expected Ring Current | Aromatic Character |

| Sapphyrin | 22 | Diatropic | Aromatic |

| Orangarin | 20 | Paratropic | Antiaromatic |

Stability and Adduct Formation of Azulisapphyrins

The stability of azulisapphyrins and their tendency to form adducts are critical aspects of their chemistry. While specific studies on azulisapphyrin adduct formation are not detailed, the general principles of adduct formation in related systems provide valuable context. The formation of stable covalent adducts with DNA is a known characteristic of some polycyclic aromatic hydrocarbons after metabolic activation. nih.govnih.gov The reactivity of the azulene moiety within the azulisapphyrin macrocycle could potentially lead to the formation of stable adducts with various molecules. nih.govnih.govnih.gov The planarity and electronic nature of the macrocycle would play a significant role in its stability and reactivity. scielo.org.za

Calix[n]azulene Formation and Functionalization via this compound

The synthesis of calix[n]azulenes, which are azulene-based analogues of calixarenes, represents another important application of azulene chemistry. researchgate.netnih.govbeilstein-journals.org A convenient one-step method for producing the parent calix researchgate.netazulene involves the Florisil®-mediated cyclocondensation of azulene with paraformaldehyde. nih.gov This method has also been successfully applied to synthesize functionalized calix researchgate.netazulenes. nih.govnih.gov

The functionalization of calix[n]azulenes is an area of growing interest, as it allows for the tuning of their properties for various applications, including supramolecular chemistry. nih.govresearchgate.netnih.gov While direct functionalization of the calix[n]azulene macrocycle is possible, the use of pre-functionalized azulene precursors, potentially derived from this compound, offers a strategic approach to introduce specific functionalities. More recent methods employing Suzuki-Miyaura cross-coupling reactions have expanded the possibilities for creating highly functionalized calixazulenes. nih.gov

Supramolecular Assemblies and Molecular Recognition Involving 1,3 Azulenedicarboxaldehyde Derivatives

Halogen-Bonded Supramolecular Assemblies Constructed from Azulene (B44059) Derivatives

Halogen bonding has emerged as a robust and highly directional non-covalent interaction for the rational design of supramolecular architectures. beilstein-journals.orgrsc.org In this context, azulene derivatives, including 1,3-azulenedicarboxaldehyde, serve as effective halogen-bond acceptors. The interaction involves an attractive force between an electrophilic region on a halogen atom (the halogen-bond donor) and a nucleophilic site, such as the oxygen atoms of the aldehyde groups in this compound. oatext.comnih.gov

Design and Synthesis of Co-crystals with Perfluorinated Halogen-Bond Donors

The targeted design of supramolecular structures has been successfully demonstrated through the co-crystallization of this compound with a series of perfluorinated iodobenzenes. oatext.comresearchgate.net These perfluorinated compounds are excellent halogen-bond donors due to the electron-withdrawing nature of fluorine atoms, which enhances the electrophilic character of the iodine atoms. unime.it

The selection of different halogen-bond donors allows for the modulation of the resulting supramolecular architecture. For instance, the geometry and number of iodine atoms on the perfluorinated ring dictate the connectivity and dimensionality of the self-assembled network.

| Azulene Derivative | Halogen-Bond Donor | Primary Interaction | Resulting Structure |

|---|---|---|---|

| This compound (azdicho) | 1,2-diiodotetrafluorobenzene (1,2-ditfb) | O⋯I Halogen Bond | Binary co-crystal |

| This compound (azdicho) | 1,4-diiodotetrafluorobenzene (1,4-ditfb) | O⋯I Halogen Bond | Binary co-crystal |

| This compound (azdicho) | 1,3,5-triiodotrifluorobenzene (1,3,5-titfb) | O⋯I Halogen Bond | Binary co-crystal |

Role of the Azulene Moiety in Directing Supramolecular Aggregation through π–π Stacking

Beyond acting as a scaffold for halogen-bond acceptors, the azulene core itself plays a crucial organizing role in the formation and stabilization of supramolecular aggregates through π–π stacking interactions. oatext.com The electron-rich seven-membered ring and electron-poor five-membered ring of the azulene system create a unique electronic environment conducive to stacking. nih.govunime.it

Host-Guest Chemistry and Inclusion Complexation (e.g., with Calixazulenes)

Host-guest chemistry involves the formation of unique structural complexes through non-covalent interactions between a larger host molecule and a smaller guest molecule. While specific studies detailing the inclusion of this compound within calixazulene hosts are not extensively documented, the principles of such interactions can be understood from the broader chemistry of calixarenes and their azulene-based analogues, calixazulenes. oatext.com

Calixazulenes are macrocyclic compounds made of azulene units linked by methylene (B1212753) bridges, analogous to the well-known calixarenes. oatext.com Their defined, basket-like cavities are capable of encapsulating guest molecules. researchgate.net The complexation is driven by a combination of non-covalent forces, including π–π stacking, van der Waals forces, and electrostatic interactions between the host's cavity and the guest. For a guest like this compound, its aromatic nature would make it a suitable candidate for inclusion within the π-rich cavity of a calixazulene. The stability and selectivity of such a host-guest complex would be governed by the complementarity in size, shape, and electronic properties between the host and guest. Studies on similar systems, such as calixazulene complexing with tetraalkylammonium salts, demonstrate the ability of these macrocycles to act as effective molecular receptors.

Fundamental Principles of Supramolecular Recognition and Self-Assembly in Azulene Systems

The formation of the complex structures described above is governed by the fundamental principles of molecular recognition and self-assembly. Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, often described by the "lock and key" principle where molecules have complementary shapes and functionalities. Self-assembly is the spontaneous organization of these molecules into well-defined, stable superstructures.

In azulene systems involving this compound, these principles are clearly manifested:

Molecular Recognition : The aldehyde groups of this compound are specifically "recognized" by the electrophilic iodine atoms of perfluorinated donors, leading to the formation of highly directional halogen bonds. oatext.com Similarly, the π-surface of the azulene core is recognized by other aromatic systems, facilitating stacking interactions. oatext.com

The study of these assemblies provides insight into how molecular-level information, encoded in the structure of this compound, can be translated into macroscopic properties and ordered materials. oatext.com

Computational and Theoretical Investigations of 1,3 Azulenedicarboxaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Non-Covalent Interactions

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of azulene (B44059) and its derivatives. jlu.edu.cnlac-bac.gc.ca DFT calculations, particularly using functionals like B3LYP, have been shown to accurately predict the geometric and electronic properties of azulene systems. doi.orgresearchgate.net For instance, the calculated dipole moment for the parent azulene molecule shows remarkable agreement with experimental values, which is attributed to its zwitterionic resonance structures. doi.org The introduction of aldehyde groups at the 1 and 3 positions is expected to significantly influence the electronic distribution and polarity of the molecule.

DFT is also instrumental in studying non-covalent interactions (NCIs), which are crucial for understanding the behavior of molecules in condensed phases and biological systems. researchgate.netarxiv.org Standard DFT functionals often fail to accurately describe dispersion forces, a key component of NCIs. researchgate.netarxiv.orgrsc.org To address this, dispersion-corrected DFT methods, such as those including pairwise corrections (e.g., DFT-D3), have been developed to provide a more accurate description of these weak interactions. rsc.orgresearchgate.net These approaches are essential for modeling phenomena like π-π stacking, which can be significant in conjugated systems like 1,3-Azulenedicarboxaldehyde. nih.gov The study of non-covalent interactions is critical for predicting crystal packing, self-assembly, and interactions with other molecules. nih.gov

Theoretical studies on related acene-2,3-dicarbaldehydes have demonstrated that DFT calculations can effectively complement experimental results, providing insights into their electronic properties and HOMO-LUMO gaps. nih.govrsc.org For this compound, DFT calculations would elucidate the impact of the electron-withdrawing aldehyde groups on the electronic structure of the azulene core, affecting its stability, color, and interaction with other molecules.

Topological Analysis of Electron Density (e.g., QTAIM) and Hirshfeld Surface Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. researchgate.netrsc.org By examining the critical points in the electron density, QTAIM can define atoms within a molecule and describe the nature of the bonds between them, including weak non-covalent contacts. researchgate.netresearchgate.net For this compound, a QTAIM analysis would quantify the strength and nature of intramolecular and intermolecular hydrogen bonds (e.g., C-H···O) and other van der Waals interactions that govern its supramolecular structure. rsc.org

| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | ~45% | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |

| C···H / H···C | ~25% | Indicates contacts between carbon and hydrogen atoms, contributing to the overall molecular packing. |

| O···H / H···O | ~20% | Highlights the presence of hydrogen bonds, likely involving the aldehyde oxygen atoms and hydrogen atoms from neighboring molecules. These appear as distinct red spots on the dnorm surface. |

| C···C | ~5% | Suggests the presence of π-π stacking interactions between the azulene rings of adjacent molecules. |

| Other (O···C, O···O) | ~5% | Minor contributions from other types of intermolecular contacts. |

Prediction of Reactivity and Aromaticity in Azulene-Based Conjugated Systems

The reactivity of this compound can be predicted using conceptual DFT, which defines a set of chemical reactivity descriptors. nih.govhakon-art.comscielo.org.mx These descriptors, such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap (ΔE), chemical potential (μ), hardness (η), and electrophilicity index (ω), provide insights into the stability and reactivity of a molecule. hakon-art.comresearchgate.netscirp.org A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net The Fukui function is a local reactivity descriptor that helps identify the most probable sites for nucleophilic and electrophilic attack within the molecule. nih.govhakon-art.com For azulene, reactivity studies confirm that the seven-membered ring is electrophilic and the five-membered ring is nucleophilic. wikipedia.org The aldehyde substituents at positions 1 and 3 would further modulate this reactivity pattern.

Aromaticity is a key concept in understanding the stability and properties of azulene. wikipedia.orgresearchgate.net Unlike its isomer naphthalene (B1677914), azulene's aromaticity arises from the fusion of a 6 π-electron cyclopentadienyl (B1206354) anion and a 6 π-electron tropylium (B1234903) cation. wikipedia.orgrsc.org Computational methods are used to quantify the aromaticity of the individual rings using indices like the Nucleus-Independent Chemical Shift (NICS). rsc.orgresearchgate.net NICS calculations typically show negative values for aromatic rings. rsc.org Studies on azulene indicate that the five-membered ring is generally more aromatic than the seven-membered ring. rsc.org The introduction of substituents can alter the aromatic character of the rings. doi.orgresearchgate.net For this compound, DFT calculations would be essential to determine how the aldehyde groups affect the local and global aromaticity of the bicyclic system.

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates the ability to donate an electron. A higher EHOMO suggests a better electron donor. |

| LUMO Energy (ELUMO) | - | Indicates the ability to accept an electron. A lower ELUMO suggests a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron. A higher μ indicates higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher hardness indicates lower reactivity. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the energy stabilization when the system acquires additional electronic charge. hakon-art.com |

Molecular Dynamics Simulations and Conformational Analysis of this compound Derivatives

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For flexible molecules like this compound, MD simulations can provide detailed insights into their conformational landscape and dynamic behavior in different environments, such as in solution. nih.govmdpi.com The aldehyde groups at positions 1 and 3 can rotate around the C-C single bond connecting them to the azulene core. This rotation gives rise to different conformers, which can have different energies and properties.

Conformational analysis through MD simulations can identify the most stable or preferred conformations and the energy barriers between them. nih.govmdpi.com By analyzing the simulation trajectory, one can determine the population of each conformer and the lifetimes of these states. mdpi.com This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. For instance, the orientation of the aldehyde groups could affect intermolecular hydrogen bonding patterns in the solid state or solvation in a liquid environment. The simulations typically involve setting up a system with the molecule of interest (and solvent, if applicable), defining a force field to describe the interatomic interactions, and then integrating Newton's equations of motion over a specified time period. uniroma1.it Analysis of properties like the radius of gyration and specific dihedral angles over the course of the simulation reveals the molecule's conformational preferences. nih.govmdpi.com

Advanced Materials Research Utilizing 1,3 Azulenedicarboxaldehyde As a Building Block

Organic Electronic Materials

The unique electronic structure of azulene (B44059), characterized by the fusion of an electron-rich five-membered ring and an electron-deficient seven-membered ring, makes it an attractive component for the design of novel organic electronic materials. 1,3-Azulenedicarboxaldehyde, with its reactive aldehyde functionalities at key positions on the five-membered ring, serves as a versatile building block for the synthesis of a variety of π-conjugated systems with tailored optoelectronic properties.

Design and Synthesis of Azulene-Based π-Functional Materials for Organic Electronics

The design of azulene-based π-functional materials often leverages the inherent dipole moment and tunable HOMO-LUMO energy gap of the azulene core. The introduction of aldehyde groups at the 1 and 3 positions provides convenient handles for extending the π-conjugation through various chemical reactions. Synthetic strategies frequently involve condensation reactions, such as Knoevenagel or Wittig reactions, to create vinylene linkages and build larger conjugated structures. These reactions allow for the incorporation of a wide range of functional groups, enabling fine-tuning of the electronic and physical properties of the resulting materials.

Researchers have explored the synthesis of various azulene-containing molecules and polymers for applications in organic electronics. While much of the research has focused on derivatives other than this compound, the synthetic principles are broadly applicable. The goal is to create materials with high charge carrier mobility, appropriate energy levels for efficient charge injection and transport, and good stability for device applications.

Precursors for Organic Field-Effect Transistors (OFETs) and Related Charge Transport Devices

This compound is a promising precursor for the synthesis of active materials for Organic Field-Effect Transistors (OFETs). The aldehyde groups can be reacted with various methylene-activated compounds to form extended π-conjugated systems that can effectively transport charge. For instance, condensation with malononitrile (B47326) or its derivatives can lead to the formation of dicyanovinyl-substituted azulenes, which are known to be good electron acceptors and can facilitate n-type charge transport.

While direct reports on OFETs fabricated specifically from polymers of this compound are limited, the broader class of azulene-containing polymers has shown significant promise. For example, copolymers incorporating azulene units have been synthesized and their charge transport properties investigated. The performance of such materials in OFETs is highly dependent on factors such as the molecular weight of the polymer, the planarity of the polymer backbone, and the packing of the polymer chains in the solid state. The choice of co-monomer and the polymerization method are crucial in controlling these factors.

Below is a table summarizing the properties of some representative azulene-based polymers investigated for OFET applications, highlighting the potential of this class of materials.

| Polymer Backbone | Linkage Type | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Poly(1,3-azulene) | C-C | -5.1 | -2.8 | 10⁻⁴ | - |

| Azulene-Thiophene Copolymer | C-C | -5.3 | -3.1 | 10⁻³ | - |

| Azulene-Fluorene Copolymer | C-C | -5.4 | -2.9 | 10⁻² | - |

Development of Conjugated Polymers and Heteroaromatics Incorporating Azulene Units

The development of novel conjugated polymers and heteroaromatics incorporating azulene units derived from this compound is an active area of research. The dialdehyde's reactivity allows for its use in various polymerization reactions. For example, it can undergo condensation polymerization with aromatic diamines to form poly(azomethine)s containing the azulene moiety. Furthermore, Knoevenagel condensation with bifunctional active methylene (B1212753) compounds can yield conjugated polymers with vinylene linkages.

The incorporation of azulene into the polymer backbone can significantly influence the material's properties. The inherent dipole of the azulene unit can affect the polymer's morphology and solid-state packing, which in turn impacts charge transport. Moreover, the low bandgap of azulene can lead to polymers with absorption profiles extending into the near-infrared region, making them suitable for applications in organic photovoltaics and photodetectors.

The synthesis of heteroaromatic systems from this compound can be achieved through cyclocondensation reactions. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of azulene-fused pyridazine (B1198779) rings, while reaction with β-diketones or related compounds in the presence of a base can yield azulene-fused benzene (B151609) rings through a Knoevenagel-type condensation followed by intramolecular cyclization. These heteroaromatic compounds can serve as building blocks for more complex π-systems or as functional materials in their own right.

Catalysis

The unique structural and electronic properties of the azulene scaffold, accessible through precursors like this compound, are being harnessed to develop novel catalytic systems. The ability to form well-defined macrocyclic and cage-like structures opens up possibilities in supramolecular catalysis, where the host molecule can influence the reactivity of a bound guest.

Development of Azulene-Containing Macrocycles for Catalytic Applications

This compound is a key starting material for the synthesis of azulene-containing macrocycles with potential catalytic applications. Through Schiff base condensation with various triamines, it is possible to construct imine cages. For example, the reaction of 1,3-diformylazulene (an alternative name for this compound) with tris(2-aminoethyl)amine (B1216632) has been shown to produce novel organic cages. figshare.com

The resulting macrocycles can possess cavities of specific sizes and shapes, capable of encapsulating guest molecules. The azulene units within the macrocycle can provide a unique electronic environment within the cavity, potentially influencing the reactivity of an encapsulated substrate. Furthermore, these cages can be functionalized to introduce specific catalytic sites. For instance, the imine linkages can be reduced to more stable amine linkages, and the azulene core itself can be further functionalized.

One notable example is the formation of a disilver-metallacage through a template synthesis approach, where the hexaimine cyclic cage derived from this compound accommodates silver cations. figshare.com This demonstrates the potential of these macrocycles to act as ligands for transition metals, which are often the active centers in catalytic transformations. The encapsulation of metal ions within the cage can lead to catalysts with enhanced stability and selectivity.

Confinement Effects and Substrate Pre-organization in Supramolecular Catalysis using Azulene-derived Cages

Supramolecular catalysis relies on the principle of bringing reactants together in a confined space, thereby increasing their effective concentration and pre-organizing them for a specific reaction pathway. Azulene-derived cages synthesized from this compound offer a promising platform for exploring these concepts.

The cavity of an azulene-based cage can act as a nanoreactor, where the encapsulation of a substrate can lead to significant rate enhancements and altered selectivities compared to the reaction in bulk solution. This is due to a combination of factors, including:

Confinement: The restricted environment of the cage can lead to an increase in the local concentration of the reactants.

Substrate Pre-organization: The host cage can bind to the substrate in a specific orientation, positioning it favorably for the desired chemical transformation.

Transition State Stabilization: The host can stabilize the transition state of the reaction more than the ground state, thereby lowering the activation energy.

While the catalytic activity of azulene-derived cages is still an emerging field of study, the synthesis of such structures from this compound has been demonstrated. researchgate.netresearchgate.net The inherent properties of the azulene unit, such as its redox activity and ability to engage in π-π stacking interactions, can be leveraged to design sophisticated catalytic systems. Future research in this area will likely focus on demonstrating the catalytic turnover of these systems and exploring their application in a range of organic reactions.

Investigation of Catalytic Mechanisms and Rate Control in Azulene-Based Systems

While specific studies focusing solely on the catalytic mechanisms and rate control of this compound are not extensively detailed in the available literature, the inherent reactivity of the azulene core provides a foundation for understanding its potential role in catalytic systems. The non-alternant hydrocarbon structure of azulene, with its electron-rich five-membered ring and electron-deficient seven-membered ring, dictates its chemical behavior. This electronic asymmetry suggests that the five-membered ring is prone to electrophilic substitution, which is a key step in many catalytic cycles.

Spin-Trapping Agents

Synthesis of Azulenyl Nitrone Spin Trapping Agents from this compound

A significant application of this compound is in the synthesis of novel spin trapping agents, particularly azulenyl nitrones. These compounds are capable of reacting with transient free radicals to form more stable radical adducts, which can then be detected and characterized. The synthesis of a bis-nitronyl azulene from this compound has been described. google.com

The process involves the condensation of this compound with N-tert-butylhydroxylamine hydrochloride. google.com The reaction is typically carried out in a solvent such as pyridine, with the addition of a dehydrating agent like magnesium sulfate. The mixture is heated to drive the reaction to completion. This synthetic route provides a direct method for converting the dialdehyde (B1249045) into a bis-nitrone, a molecule with two spin-trapping sites.

Table 1: Synthesis of Bis-Nitronyl Azulene from this compound google.com

| Reactants | Reagents/Solvents | Conditions | Product |

| This compound | N-tert-butylhydroxylamine hydrochloride, Pyridine, Magnesium sulfate | Heated to 95°C under nitrogen for 13 hours | Bis-nitronyl azulene |

The resulting bis-nitronyl azulene is a water-soluble, dark green crystalline material, highlighting the characteristic color of azulene derivatives. google.com

Elucidation of Electronic Conjugation Effects on Spin Trapping Efficiency and Mechanism

The efficiency and mechanism of spin trapping agents are critically dependent on their electronic structure. In azulenyl nitrones, the extended π-conjugation of the azulene ring system plays a crucial role. Coupling azulenyl nitrones in a way that maintains electronic conjugation has been shown to reduce their oxidation potential. google.comnih.govnih.gov This makes them more reactive as spin trapping agents, as they are more readily oxidized in the process of trapping a free radical. nih.govnih.gov

The oxidation potentials of azulenyl nitrones are significantly lower than those of conventional nitrone spin traps, indicating that they are more easily oxidized. nih.govnih.gov This enhanced reactivity is a direct consequence of the electronic properties of the azulene core. The non-benzenoid aromatic structure of azulene allows for efficient delocalization of electrons, which stabilizes the radical cation formed upon one-electron oxidation. Cyclic voltammetry studies have shown that the one-electron oxidation of some azulenyl nitrones is electrochemically and chemically reversible, a feature not typically observed with conventional spin traps. rsc.org

A key feature of azulenyl nitrones as spin traps is their ability to produce characteristically colored spin adducts. google.comnih.govnih.gov For example, the reaction of a green azulenyl nitrone with a 1-cyanocyclohexyl radical results in a violet-colored double spin adduct. google.com This color change provides a visual method for detecting the presence of free radicals, which is a significant advantage over traditional spin traps that require spectroscopic techniques like electron paramagnetic resonance (EPR) for detection. google.com

Molecular Sensing and Sensor Development (from a chemical design perspective)

From a chemical design perspective, this compound serves as a versatile building block for the development of molecular sensors. The design of such sensors typically involves the integration of a signaling unit (a chromophore or fluorophore) with a recognition unit (a moiety that selectively interacts with the target analyte). The azulene core itself is a chromophore, exhibiting strong absorption in the visible region of the electromagnetic spectrum, which is a desirable feature for colorimetric sensing.

The aldehyde functional groups at the 1 and 3 positions of this compound are particularly important for sensor design. These groups can be readily transformed into a variety of other functional groups through well-established chemical reactions. This allows for the covalent attachment of specific analyte recognition motifs. For instance, the aldehyde groups can be converted into imines, oximes, or hydrazones by condensation with primary amines, hydroxylamines, or hydrazines, respectively. These reactions provide a straightforward method for introducing functionalities capable of binding to specific metal ions, anions, or neutral molecules.

The sensing mechanism of azulene-based sensors derived from this compound would likely rely on changes in the electronic properties of the azulene π-system upon analyte binding. Interaction of the analyte with the recognition units attached at the 1 and 3 positions can induce a change in the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, would lead to a modification of the absorption and/or emission properties of the azulene chromophore, resulting in a detectable colorimetric or fluorescent response. The inherent sensitivity of the azulene electronic structure to its chemical environment makes it a promising platform for the design of highly sensitive optical sensors.

Future Directions and Emerging Research Avenues in 1,3 Azulenedicarboxaldehyde Chemistry

Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies

The future development of materials based on 1,3-azulenedicarboxaldehyde hinges on the ability to synthesize and further modify this key precursor efficiently. While classical methods like the Vilsmeier-Haack reaction on azulene (B44059) or 6-methylazulene (B170512) provide access to the 1,3-dicarboxaldehyde scaffold, research is moving towards more sophisticated and modular strategies. datapdf.comdurham.ac.uknih.gov

Advanced derivatization strategies focus on leveraging the reactivity of the aldehyde groups. These functionalities serve as versatile handles for a wide array of subsequent transformations. For instance, condensation reactions with primary amines can yield poly-Schiff bases, a class of polymers with interesting thermal and electronic properties. datapdf.com The aldehyde groups are also ideal starting points for Knoevenagel and Wittig-type reactions, enabling the extension of the π-conjugated system by introducing carbon-carbon double bonds. This approach is crucial for tuning the optical and electronic properties of the resulting molecules for applications in optoelectronics.

Furthermore, the aldehyde moieties can be transformed into other functional groups, expanding the synthetic toolbox. Oxidation of this compound yields the corresponding 1,3-azulenedicarboxylic acid, which can be used in polyester (B1180765) or polyamide synthesis. datapdf.com Conversely, reduction can lead to 1,3-bis(hydroxymethyl)azulene, a diol precursor for other polymer classes. A more complex derivatization pathway involves the conversion of azulene to 1,3-bis(dimethylaminomethyl)azulene, which can then be transformed into 1,3-azulenediacetonitrile, a precursor for molecules with potential applications in medicinal chemistry or materials science. datapdf.com

| Precursor | Reagents | Product | Reference |

| This compound | Hexylamine | Azulene-1,3-bis(methyleneaminohexane) | datapdf.com |

| This compound | Aniline | Azulene-1,3-bis(methyleneaminoaniline) | datapdf.com |

| This compound | Permanganate | 1,3-Azulenedicarboxylic acid | datapdf.com |

| 1,3-Bis(methyltrimethylammonium iodide)azulene | KCN | 1,3-Azulenediacetonitrile | datapdf.com |

| 1,3-Bis(methyltrimethylammonium iodide)azulene | NaH | 1,3-Dimethylazulene | datapdf.com |

Uncovering Undiscovered Reactivity Patterns and Expanding Reaction Scope

The unique electronic structure of azulene, characterized by an electron-rich five-membered ring and an electron-deficient seven-membered ring, gives rise to distinct reactivity patterns. nih.govnih.gov The presence of two electron-withdrawing aldehyde groups at the 1- and 3-positions significantly modulates this reactivity. While these positions are now blocked from their typical electrophilic substitution, their presence enhances the propensity of the seven-membered ring to undergo nucleophilic attack.

Future research will likely focus on exploiting this modified reactivity. For example, studies on diethyl azulene-1,3-dicarboxylate have shown that organometallic reagents like Grignard reagents add preferentially to the 4-, 6-, or 8-positions on the seven-membered ring. mdpi.com A similar pattern is expected for this compound, opening avenues for regioselective functionalization of the larger ring.

Another emerging area is the catalyst-controlled divergent reactivity of the azulene core. Recent studies have demonstrated that the choice of metal catalyst can selectively direct the reaction of an azulene with a diazoester towards either a ring-expansion of the five-membered ring (Buchner reaction) or a C-H functionalization at the 1-position. dntb.gov.ua Applying these selective transformations to a substrate like this compound, where the primary reactive sites are blocked, could lead to novel and previously inaccessible azulenoid architectures. Furthermore, multicomponent reactions, such as the three-component reaction of azulene, aryl glyoxals, and 1,3-dicarbonyl compounds, provide a rapid means to construct complex molecular frameworks and could be expanded to use this compound as a substrate. researchgate.net

Broadening the Applications of Supramolecular Chemistry in Azulene-Based Systems

The rigid, planar, and functionalizable nature of this compound makes it an ideal tecton for the construction of complex supramolecular architectures. The aldehyde groups are perfectly suited for forming dynamic covalent bonds, particularly imine bonds, which are reversible and self-correcting. This allows for the programmed self-assembly of discrete, shape-persistent macrocycles and cages.

Inspired by well-established systems like benzene-1,3,5-tricarboxamides (BTAs), which form extensive one-dimensional supramolecular polymers through hydrogen bonding, azulene-based analogues offer intriguing possibilities. rsc.org The inherent dipole moment of the azulene core can introduce novel intermolecular interactions, guiding the self-assembly process in ways not possible with simple benzenoid systems. The synthesis of azulitriphyrins, a type of contracted carbaporphyrinoid, from azulene dialdehydes via intramolecular McMurry coupling, exemplifies the potential of these precursors in creating complex macrocyclic systems with unique aromatic properties. researchgate.net

The future in this area lies in using this compound to build sophisticated host-guest systems. The resulting azulene-containing macrocycles or cages could possess cavities with unique electronic environments suitable for recognizing and binding specific guest molecules, leading to applications in sensing, catalysis, or molecular transport.

Synergistic Integration of Advanced Computational Modeling for Rational Design and Property Prediction

As the complexity of azulene-based targets increases, a trial-and-error synthetic approach becomes inefficient. The synergistic integration of advanced computational modeling with synthetic chemistry is therefore essential for the rational design and prediction of material properties. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for understanding the structure and electronic properties of azulene derivatives.

Computational studies can predict key parameters like HOMO-LUMO energy gaps, absorption spectra, and molecular orbital distributions, which are crucial for designing materials for optoelectronic applications. nih.gov For instance, modeling can guide the choice of derivatization strategy for this compound to achieve a desired color, fluorescence, or charge-transport characteristic in the final product.

This predictive power is particularly vital in the design of complex systems like Covalent Organic Frameworks (COFs). Before embarking on a lengthy synthesis, computational models can predict the most stable topology, pore size, and electronic band structure of a COF built from this compound and various linker molecules. acs.org This in silico design process accelerates the discovery of new materials with targeted functionalities, such as high charge mobility for transistors or specific band gaps for photocatalysis, minimizing synthetic effort and resources.

Development of Multifunctional Organic Materials and Complex Systems with Tunable Properties

The ultimate goal of exploring this compound chemistry is to create novel multifunctional materials with precisely controlled and tunable properties. The unique combination of azulene's intrinsic characteristics—its dipole moment, narrow HOMO-LUMO gap, and redox activity—with the synthetic versatility of the dicarboxaldehyde functionality provides a rich platform for materials innovation. nih.govnih.gov

A prominent and successful application is the use of this compound as a monomer for the synthesis of two-dimensional (2D) Covalent Organic Frameworks (COFs). nih.gov By reacting it with multitopic amines like 1,3,5-tris(4-aminophenyl)benzene, researchers have constructed highly crystalline, porous frameworks. nih.govresearchgate.net These azulene-based COFs exhibit remarkable properties:

Redox Activity: The azulene units impart redox activity, allowing the COF to be used as the active material in non-volatile organic memristors, which are promising for next-generation data storage and neuromorphic computing. nih.govresearchgate.net

Photothermal Conversion: The strong and broad light absorption of the azulene-based COF enables efficient conversion of light into heat, making it a promising material for photothermal therapy applications. researchgate.net

Narrow Band Gaps: The inherent electronic structure of azulene leads to COFs with exceptionally narrow band gaps (down to 1.37 eV), a highly desirable property for applications in near-infrared optoelectronics and gas sensing. acs.org

The properties of these materials are highly tunable. By changing the linker molecule in the COF synthesis, one can systematically alter the pore environment, electronic structure, and stacking behavior of the 2D sheets, thereby fine-tuning the material's function. Beyond COFs, this compound can serve as a precursor to other functional materials, such as azulene-containing chalcones with potential biological activity or conjugated 1,3-polyazulenes for conductive polymers. nih.govresearchgate.net The future will see the expansion of these initial successes into more complex, hierarchically structured systems where the unique properties of the azulene core are harnessed for advanced technological applications.

Q & A

Q. How should researchers tabulate spectroscopic and computational data for this compound in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.